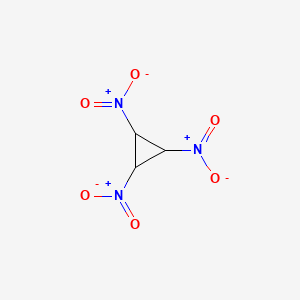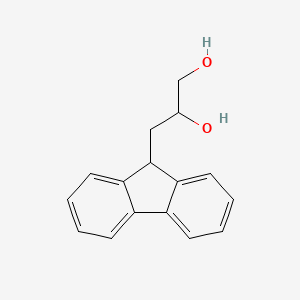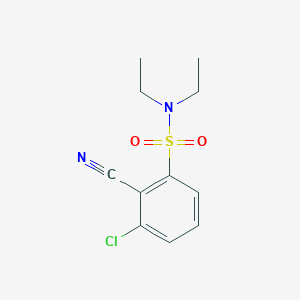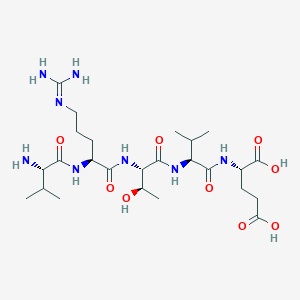![molecular formula C11H18NO4P B14194185 Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate CAS No. 879885-74-2](/img/structure/B14194185.png)
Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [®-amino(4-hydroxyphenyl)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphonate group, which is known for its stability and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [®-amino(4-hydroxyphenyl)methyl]phosphonate typically involves the Kabachnik–Fields reaction. This reaction is a one-pot, three-component process that combines an aldehyde, an amine, and a phosphite under mild conditions. For instance, the reaction of 4-hydroxybenzaldehyde with diethyl phosphite and an appropriate amine in the presence of a catalyst such as nano copper oxide can yield the desired phosphonate .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [®-amino(4-hydroxyphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Diethyl [®-amino(4-hydroxyphenyl)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds.
Medicine: Research has explored its use in developing new pharmaceuticals, especially those targeting neurological disorders.
Industry: It is used as an antioxidant in polymers, providing thermal stability during processing.
Wirkmechanismus
The mechanism of action of Diethyl [®-amino(4-hydroxyphenyl)methyl]phosphonate involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl methylphosphonate: Another organophosphorus compound used as a flame retardant and in the synthesis of nerve agents.
Diethyl 4-methylbenzylphosphonate: Used in similar applications but differs in its molecular structure and specific uses.
Uniqueness
Diethyl [®-amino(4-hydroxyphenyl)methyl]phosphonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a cholinesterase inhibitor sets it apart from other phosphonates, making it valuable in medicinal chemistry.
Eigenschaften
CAS-Nummer |
879885-74-2 |
|---|---|
Molekularformel |
C11H18NO4P |
Molekulargewicht |
259.24 g/mol |
IUPAC-Name |
4-[(R)-amino(diethoxyphosphoryl)methyl]phenol |
InChI |
InChI=1S/C11H18NO4P/c1-3-15-17(14,16-4-2)11(12)9-5-7-10(13)8-6-9/h5-8,11,13H,3-4,12H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
MIBRBARXNYJCNQ-LLVKDONJSA-N |
Isomerische SMILES |
CCOP(=O)([C@H](C1=CC=C(C=C1)O)N)OCC |
Kanonische SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)O)N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14194118.png)
![6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL](/img/structure/B14194119.png)
![6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol](/img/structure/B14194131.png)
![1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14194139.png)
![3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B14194146.png)

![3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid](/img/structure/B14194150.png)
![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)



![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)
